4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole
Description
4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole (CAS: 81654-03-7) is a halogenated imidazole derivative characterized by bromine substituents at positions 4 and 5 of the imidazole ring and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₄HBr₂F₃N₂, with a molecular weight of 293.87 g/mol . It is commonly utilized as a building block for synthesizing more complex heterocyclic systems, particularly in pharmaceuticals and agrochemicals due to its robust electronic and steric properties .
Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromo-2-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2F3N2/c5-1-2(6)11-3(10-1)4(7,8)9/h(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQQYRYCVXRBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)C(F)(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259152 | |
| Record name | 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81654-03-7 | |
| Record name | 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81654-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole typically involves the bromination of 2-(trifluoromethyl)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4 and 5 positions of the imidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated imidazole derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Coupling Reactions: Products include biaryl or heteroaryl compounds with extended conjugation.
Reduction Reactions: The major product is 2-(trifluoromethyl)-1H-imidazole.
Scientific Research Applications
Chemistry: 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the design and synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atoms can participate in halogen bonding or be replaced by other functional groups to fine-tune the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The unique substitution pattern of 4,5-dibromo-2-(trifluoromethyl)-1H-imidazole distinguishes it from related imidazole derivatives. Below is a comparative analysis with structurally analogous compounds:
Physical and Spectroscopic Properties
- Melting Points :
- Spectroscopy :
- ¹H NMR : The -CF₃ group causes deshielding of adjacent protons, shifting signals downfield (e.g., H-imidazole protons appear at δ 7.78 ppm in related compounds) .
- Mass Spectrometry : Characteristic fragmentation patterns include loss of Br (m/z ~79/81) and CF₃ (m/z ~69), aiding structural confirmation .
Research Findings and Trends
Recent studies highlight the growing importance of halogenated imidazoles in drug discovery. For example:
Biological Activity
Overview
4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and its implications in various fields of study.
- Chemical Formula : CBrFN
- CAS Number : 81654-03-7
- Molecular Weight : 292.87 g/mol
Synthesis
The synthesis of this compound typically involves the following methods:
- Radical Trifluoromethylation : Utilizing trifluoromethyl iodide (CFI) in the presence of a radical initiator.
- Bromination : The imidazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 4 and 5 positions.
Antimicrobial Properties
Research indicates that derivatives of imidazole compounds exhibit significant antibacterial activity. A study highlighted that compounds similar to this compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The structural features contributing to this activity include:
- Presence of electron-withdrawing groups.
- The imidazole NH group which is crucial for interaction with bacterial targets .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Enzymes : The compound may bind to active sites of enzymes or receptors, altering their activity.
- Disruption of Cellular Processes : By interfering with signaling pathways, it can induce apoptosis in cancer cells or inhibit bacterial growth.
Case Studies
- Antimicrobial Activity : A series of analogs were tested against MRSA and showed varying degrees of efficacy based on structural modifications. Compounds with similar scaffolds demonstrated zones of inhibition ranging from 15 to 30 mm at concentrations of 10 µg/mL .
- Anticancer Studies : Preliminary studies on related imidazole compounds indicated potential in inhibiting tumor growth in vitro, particularly against breast and colon cancer cell lines. The exact IC50 values for these compounds remain under investigation but suggest promising avenues for further research .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are effective for preparing 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole?
A multi-step approach involving bromination of precursor imidazoles is commonly used. For example, trifluoromethyl-substituted imidazoles can undergo regioselective bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–100°C . One-pot syntheses via cyclization of α-diketones with ammonium acetate and aldehydes in acetic acid are also viable, followed by sequential halogenation . Key parameters include stoichiometric control (1:2 molar ratio for dibromination) and inert atmosphere to prevent side reactions.
Q. What analytical techniques are critical for characterizing this compound?
Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is essential:
- ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and confirms substitution patterns .
- ¹⁹F NMR detects the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass spectrometry (HRMS) verifies the molecular ion peak at m/z 293.87 . FT-IR spectroscopy confirms C-Br (550–650 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches . Elemental analysis ensures halogen content accuracy (±0.3%) .
Q. How can purification be optimized for high-purity samples?
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7 to 1:1 v/v) removes brominated byproducts . Recrystallization from ethanol/water (2:1) at 0°C yields crystals with ≥98% purity, validated by HPLC (C18 column, acetonitrile/water 70:30) . TLC monitoring (Rf = 0.4–0.6 in ethyl acetate/hexane) ensures proper fraction collection .
Advanced Research Questions
Q. How can structural discrepancies between computational models and crystallographic data be resolved?
Dual refinement in SHELXL-2018 improves accuracy by applying anisotropic displacement parameters for bromine and fluorine atoms . For bond-length deviations >0.02 Å, hydrogen atom positions are re-examined using SHELXH . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···F contacts at 3.2–3.5 Å) that influence structural anomalies . Systematic absences analysis in APEX4 verifies space group assignments .
Q. What strategies elucidate hydrogen bonding networks in halogenated imidazole crystals?
Graph set analysis (GSA) in Mercury 4.3 categorizes motifs like N–H···Br chains (C(4) patterns, 2.8–3.1 Å) . TOPOS Pro calculates void volumes (5–8% unit cell volume) and connectivity indices for 3D networks . Complementary DFT (B3LYP/6-311++G**) models cooperative halogen/hydrogen bonds, validated against experimental charge density maps .
Q. How do halogen and trifluoromethyl groups influence electronic properties?
Cyclic voltammetry shows bromine lowers LUMO levels by 0.8–1.2 eV, enhancing electrophilicity, while the CF3 group increases oxidation potentials by 300–400 mV . UV-Vis reveals bathochromic shifts (Δλ = 40 nm) due to extended π-conjugation . DFT calculations (M06-2X/def2-TZVP) indicate synergistic electron withdrawal: CF3 reduces C2 electron density by 0.15 e⁻, and Br atoms withdraw 0.08 e⁻ from C4/C5 .
Q. Can computational methods predict reactivity in nucleophilic substitutions?
Fukui function analysis (DFT, M06-2X/def2-TZVP) identifies C4 as the most electrophilic site (f⁻ = 0.12), favoring SNAr mechanisms . Transition state modeling predicts energy barriers of 25–30 kcal/mol, correlating with experimental kinetics (±3 kcal/mol) . Machine learning models trained on Reaxys data (50,000+ reactions) predict regioselectivity with 89% accuracy using electrostatic potential descriptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
